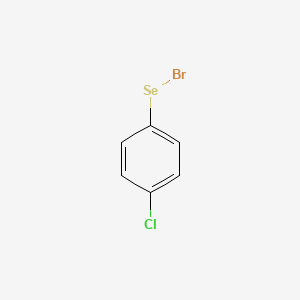
Benzeneselenenyl bromide, 4-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneselenenyl bromide, 4-chloro- is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring substituted with a bromine atom and a chlorine atom at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzeneselenenyl bromide, 4-chloro- typically involves the reaction of 4-chlorobenzeneselenenyl chloride with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
4-Chlorobenzeneselenenyl chloride+Bromine→Benzeneselenenyl bromide, 4-chloro-
Industrial Production Methods
Industrial production methods for benzeneselenenyl bromide, 4-chloro- are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneselenenyl bromide, 4-chloro- undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while substitution reactions can produce various substituted benzeneselenenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzeneselenenyl bromide, 4-chloro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing selenium into aromatic compounds.
Biology: The compound’s selenium content makes it useful in studying selenium’s biological roles and effects.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of benzeneselenenyl bromide, 4-chloro- involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Benzeneselenenyl bromide, 4-chloro- can be compared with other organoselenium compounds such as:
Benzeneselenenyl chloride: Similar structure but with a chlorine atom instead of bromine.
Benzeneselenenyl fluoride: Contains a fluorine atom instead of bromine.
Benzeneselenenyl iodide: Contains an iodine atom instead of bromine.
The uniqueness of benzeneselenenyl bromide, 4-chloro- lies in its specific reactivity and the influence of the bromine and chlorine substituents on its chemical behavior.
Eigenschaften
CAS-Nummer |
60805-87-0 |
|---|---|
Molekularformel |
C6H4BrClSe |
Molekulargewicht |
270.42 g/mol |
IUPAC-Name |
(4-chlorophenyl) selenohypobromite |
InChI |
InChI=1S/C6H4BrClSe/c7-9-6-3-1-5(8)2-4-6/h1-4H |
InChI-Schlüssel |
IVTBGDRHJCGPLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1Cl)[Se]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



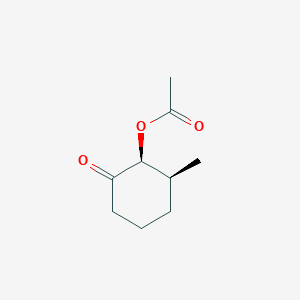
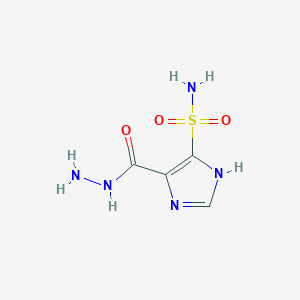
![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
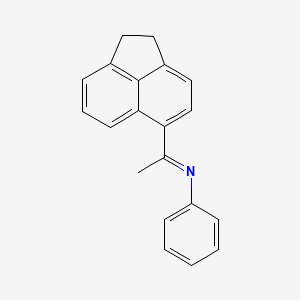

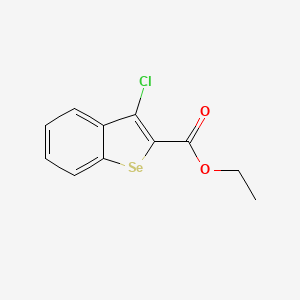
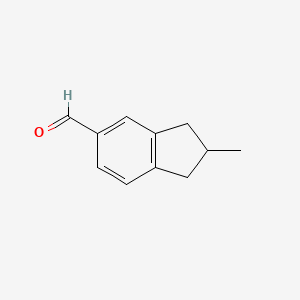
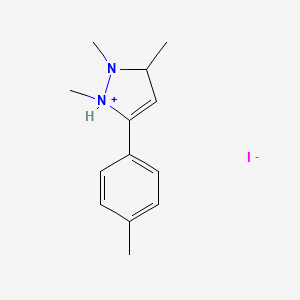

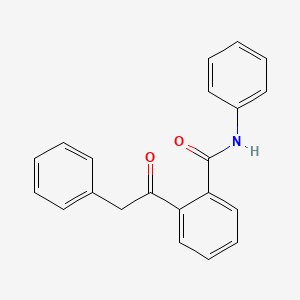
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)
![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
